Comparative Molecular Weight and Halogen Effect on Cross-Coupling Reactivity
The molecular weight of 2-Amino-4-bromo-6-nitrophenol is 233.02 g/mol, which is substantially higher than its chloro analog, 2-Amino-4-chloro-6-nitrophenol (MW 188.57 g/mol) . This 44.45 g/mol difference (a 23.6% increase) is due to the bromine atom. In the context of cross-coupling reactions, aryl bromides like this compound are significantly more reactive than aryl chlorides towards palladium(0) catalysts, enabling milder reaction conditions and higher yields, a critical factor in complex molecule synthesis [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 233.02 g/mol |
| Comparator Or Baseline | 2-Amino-4-chloro-6-nitrophenol: 188.57 g/mol |
| Quantified Difference | +44.45 g/mol (23.6% higher) |
| Conditions | N/A (Calculated from molecular formula) |
Why This Matters
The higher molecular weight directly reflects the presence of bromine, a better leaving group in many catalytic cycles, which is a primary driver for selecting this compound over its chloro analog for efficient coupling chemistry.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 7, 2457-2483. (General reactivity trend). View Source
